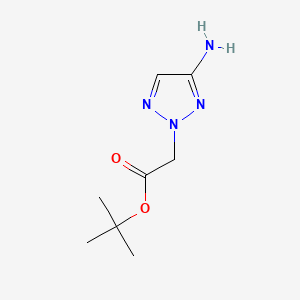
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and pyrazine rings These structures are known for their significant roles in various biological and chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with pyrazine carboxylic acid under controlled conditions. The reaction is often catalyzed by transition metals and requires specific solvents and temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The imidazole and pyrazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the rings .
Applications De Recherche Scientifique
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole and pyrazine derivatives, such as:
- 2-(1H-imidazol-2-yl)pyridine
- bis(imidazol-1-yl)pyridazine
Uniqueness
What sets 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid hydrochloride apart is its unique combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H7ClN4O2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
3-imidazol-1-ylpyrazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N4O2.ClH/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12;/h1-5H,(H,13,14);1H |
Clé InChI |
YEOTWTDOYLFPJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}acetic acid hydrochloride](/img/structure/B13514235.png)
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)

![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)

![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)


![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

